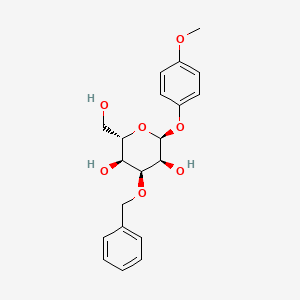
4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside
説明
4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C20H24O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside (MGBG) is a glycoside compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 376.405 g/mol
- Structural Features : Contains a benzyl group and a 4-methoxyphenyl moiety attached to a beta-D-galactopyranoside unit.
The compound's structure contributes to its reactivity and interaction with various biological targets, making it a significant subject for research.
1. Glycosyltransferase Substrate
MGBG serves as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to different molecules. This property allows researchers to study the specificity and activity of these enzymes in galactose metabolism and glycosylation pathways .
2. Anti-inflammatory and Antioxidant Properties
Research indicates that MGBG exhibits notable anti-inflammatory and antioxidant activities. These effects are crucial for potential therapeutic applications in treating metabolic disorders and cancer. The compound may modulate cellular signaling pathways, influencing inflammation and oxidative stress responses.
3. Interaction with Biological Targets
Preliminary studies suggest that MGBG interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could have implications for drug development, particularly in designing glycosylated drugs that enhance bioavailability and efficacy .
MGBG's biological activity is primarily attributed to its ability to inhibit certain phosphatases, which play vital roles in cellular signaling and metabolism. The inhibition of these enzymes can lead to altered metabolic processes, making MGBG a candidate for further investigation in therapeutic contexts.
1. Drug Development
MGBG is being explored as an intermediate in synthesizing glycosylated drugs. Its structural properties may enhance the bioavailability of these drugs, making them more effective .
2. Biochemical Research
The compound is utilized in studies investigating carbohydrate-protein interactions, aiding researchers in understanding cellular processes and disease mechanisms .
3. Food Industry
MGBG has potential applications as a natural flavor enhancer or sweetener, providing an alternative to synthetic additives .
4. Cosmetic Formulations
Due to its moisturizing benefits, MGBG may be beneficial in developing skin-care products, improving product stability .
Case Studies
Several studies have highlighted the biological activity of MGBG:
- Study on Anti-inflammatory Effects : A study indicated that MGBG significantly reduced nitric oxide production in RAW 264.7 macrophages, showcasing its anti-inflammatory potential .
- Antioxidant Activity Assessment : In vitro assays demonstrated that MGBG effectively scavenged free radicals, suggesting its role as a potent antioxidant agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside | Contains three benzyl groups | Greater hydrophobicity may enhance bioavailability |
| Phenyl beta-D-galactopyranoside | Lacks methoxy and benzyl substituents | Simpler structure with different biological properties |
| Benzyl beta-D-galactopyranoside | Only contains one benzyl group | Less complex, potentially differing activity profile |
Each compound presents unique characteristics that differentiate them from MGBG concerning their biological activities and potential applications in research and medicine .
特性
IUPAC Name |
(2S,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFTCBIXZWFIZ-VYJAJWGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693679 | |
| Record name | 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383905-60-0 | |
| Record name | 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















